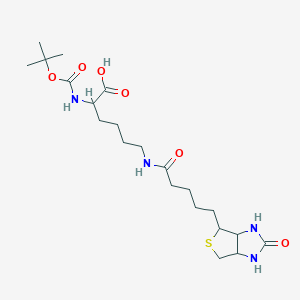
Boc-Lys(biotinyl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Lys(biotinyl)-OH, also known as Nα-(tert-Butoxycarbonyl)-Nε-(biotinyl)-L-lysine, is a biotinylated derivative of lysine. This compound is widely used in biochemical research, particularly in the study of protein interactions and modifications. The biotin moiety allows for easy detection and purification of biotinylated proteins, while the lysine residue can be incorporated into peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(biotinyl)-OH typically involves the protection of the lysine amino group with a tert-butoxycarbonyl (Boc) group, followed by the biotinylation of the lysine side chain. The general synthetic route is as follows:
Protection of Lysine: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group.
Biotinylation: The protected lysine is then reacted with biotin-N-hydroxysuccinimide ester (biotin-NHS) in the presence of a base to attach the biotin moiety to the lysine side chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection: Using industrial reactors, lysine is protected with Boc2O.
Biotinylation: The protected lysine is then biotinylated using biotin-NHS in large-scale reactors.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Boc-Lys(biotinyl)-OH can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Biotinylation: The biotin moiety can be further modified or used in biotin-avidin interactions.
Peptide Coupling: The lysine residue can be incorporated into peptides using standard peptide coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Biotinylation: Biotin-NHS and a base such as triethylamine are used for biotinylation.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.
Major Products Formed
Deprotected Lysine: Removal of the Boc group yields free lysine with a biotinylated side chain.
Biotinylated Peptides: Incorporation into peptides results in biotinylated peptides.
科学研究应用
Boc-Lys(biotinyl)-OH has numerous applications in scientific research:
Protein Interaction Studies: The biotin moiety allows for easy detection and purification of biotinylated proteins, facilitating the study of protein-protein interactions.
Enzyme Assays: Used as a substrate in enzyme assays to study enzyme activity and specificity.
Drug Delivery: Biotinylated compounds can be used in targeted drug delivery systems.
Diagnostics: Utilized in diagnostic assays for the detection of biotinylated molecules.
作用机制
The mechanism of action of Boc-Lys(biotinyl)-OH involves the biotin-avidin interaction. Biotin has a high affinity for avidin and streptavidin, allowing for strong and specific binding. This interaction is used in various biochemical assays to detect and purify biotinylated molecules. The lysine residue can also participate in peptide bonding, allowing for incorporation into proteins and peptides.
相似化合物的比较
Similar Compounds
Boc-Lys(Ac)-AMC: A biotinylated lysine derivative used in histone deacetylase assays.
Boc-Lys(Boc)-ONp: Another biotinylated lysine derivative used in biochemical research.
Uniqueness
Boc-Lys(biotinyl)-OH is unique due to its combination of a biotin moiety and a protected lysine residue, allowing for versatile applications in protein modification and detection. Its high affinity for avidin and streptavidin makes it particularly useful in biochemical assays and diagnostic applications.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNFOCBPUXJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



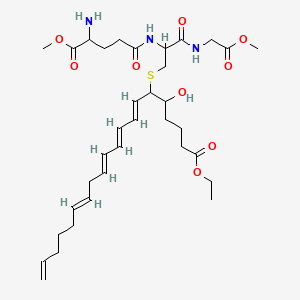
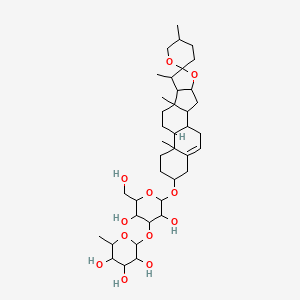

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)


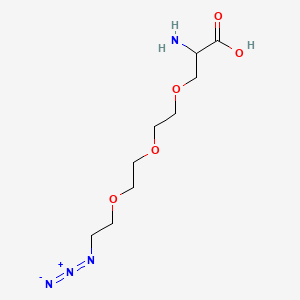
![4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12317836.png)
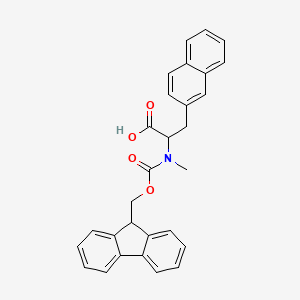
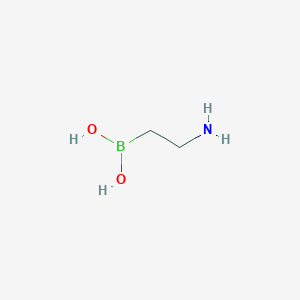
![tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12317847.png)
